rac-Naproxen 2-Propyl Ester-d3

Description

Contextualization of Chiral Racemic Compounds in Contemporary Analytical and Mechanistic Investigations

Many organic compounds, including over half of all drugs currently in use, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have identical physical and chemical properties in an achiral environment but often exhibit significant differences in biological activity, including pharmacology and toxicology. nih.govwikipedia.org A 50:50 mixture of two enantiomers is known as a racemic mixture or racemate. wikipedia.org

The study of racemic compounds is crucial because once introduced into a chiral biological system, the two enantiomers can undergo different absorption, distribution, metabolism, and excretion (ADME) processes. wikipedia.org This necessitates analytical methods that can distinguish and quantify individual enantiomers. wikipedia.org Chiral analysis, therefore, is essential for understanding the pharmacological and toxicological profiles of racemic drugs and for monitoring their environmental fate. nih.govwikipedia.org

Role and Significance of Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR). metwarebio.comsymeres.com This labeling allows researchers to "trace" the molecule through complex processes without significantly altering its chemical behavior. wikipedia.orgmusechem.com

In analytical chemistry, stable isotope-labeled (SIL) compounds are invaluable as internal standards. acanthusresearch.com When a known quantity of a SIL analog of the analyte is added to a sample, it can be used to accurately quantify the analyte of interest. clearsynth.com This is because the SIL internal standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for sample loss and matrix effects—a phenomenon where other components in a complex sample interfere with the analysis. acanthusresearch.comkcasbio.com Deuterium labeling is a common and cost-effective method for creating these essential standards. acanthusresearch.comcerilliant.com

Overview of Naproxen (B1676952) Derivatives as Probes in Chemical and Environmental Studies

Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral compound that is often present in the environment due to its high consumption and incomplete removal in wastewater treatment plants. nih.govmdpi.com Its presence has been detected in surface water, groundwater, and even drinking water at concentrations ranging from nanograms to micrograms per liter. nih.govnih.gov

The environmental fate of naproxen and its potential toxicity to non-target organisms are areas of significant research. nih.govmdpi.com Furthermore, studies have shown that the degradation products of naproxen can sometimes be more toxic than the parent compound. nih.govresearchgate.net Naproxen derivatives, including its esters and isotopically labeled forms, are crucial for these investigations. nih.govscielo.org.mxuobaghdad.edu.iq Esterification of naproxen's carboxylic acid group is a common strategy to create prodrugs or modify its properties. nih.govbanglajol.info Labeled derivatives, such as rac-Naproxen 2-Propyl Ester-d3, are essential for accurately quantifying naproxen and its metabolites in complex environmental and biological samples. nih.govpharmaffiliates.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O3 |

|---|---|

Molecular Weight |

275.36 g/mol |

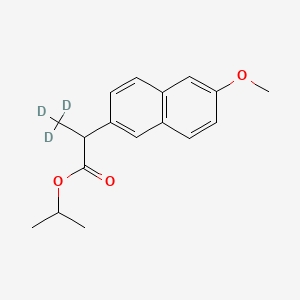

IUPAC Name |

propan-2-yl 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3/i3D3 |

InChI Key |

KABDXMXJNHRMMO-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |

Origin of Product |

United States |

Advanced Analytical Methodologies and Applications of Rac Naproxen 2 Propyl Ester D3

Utility as an Internal Standard in Quantitative Chemical Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. rac-Naproxen 2-Propyl Ester-d3 is particularly effective in this role due to its structural similarity to the non-labeled analyte, naproxen (B1676952) 2-propyl ester. pharmaffiliates.comcymitquimica.com As a stable isotope-labeled compound, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, ensuring it behaves similarly during extraction, derivatization, and chromatography. synzeal.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative measurements. The use of this compound is central to this method when analyzing for naproxen or its esters. In IDMS, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.

The principle of IDMS relies on the ability of a mass spectrometer to differentiate between the analyte and the isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. This compound is three mass units heavier than its non-deuterated analog due to the replacement of three hydrogen atoms with deuterium (B1214612). Although both compounds co-elute during chromatographic separation, the mass spectrometer detects them as distinct entities. Quantification is then based on the measured ratio of the signal from the native analyte to that of the known amount of the added internal standard. This ratioing technique effectively cancels out variations in sample recovery and instrument response, leading to highly reliable results.

The development and validation of analytical methods are essential to ensure their reliability for intended applications, such as in pharmaceutical quality control or clinical testing. synzeal.comclearsynth.com this compound is an invaluable tool in this process. clearsynth.com When developing a quantitative assay for naproxen or its esters, the inclusion of a stable isotope-labeled internal standard helps to establish key validation parameters as stipulated by regulatory bodies like the International Conference on Harmonization (ICH). researchgate.net

Method validation ensures the analytical procedure is accurate, precise, specific, and robust. The use of an internal standard like this compound helps to achieve high levels of accuracy and precision by compensating for procedural errors. researchgate.net For instance, intra- and inter-day precision values for methods determining naproxen in plasma have been reported to be less than 5.14%, with accuracy (relative error) better than 4.67% when using an internal standard. researchgate.net

Below is a table summarizing typical parameters evaluated during method validation where a stable isotope-labeled internal standard is employed.

| Validation Parameter | Description | Role of Internal Standard |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.netdergipark.org.tr | The ratio of the analyte signal to the internal standard signal is plotted against concentration to establish a linear relationship. |

| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.netresearchgate.net | Corrects for systematic errors from sample extraction and matrix effects, improving recovery and closeness to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netresearchgate.net | Minimizes the impact of random variations in sample handling and instrument performance, leading to lower relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. dergipark.org.trnih.gov | Improves signal-to-noise ratio, potentially lowering the detection limit. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netdergipark.org.trnih.gov | Enhances the reliability of measurements at low concentrations, ensuring the LOQ is well-defined and reproducible. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.net | The unique mass of the standard and analyte allows for highly specific detection via mass spectrometry, even with co-eluting matrix components. |

This table presents generalized information on method validation parameters.

The robustness of an analytical method refers to its capacity to remain unaffected by small, but deliberate variations in method parameters. The use of this compound significantly enhances quantification robustness. Because the internal standard is added at the beginning, any variability in extraction efficiency, derivatization yield, or injection volume affects both the analyte and the standard equally. The ratio between them remains constant, ensuring the final calculated concentration is reliable.

For calibration, plotting the response ratio (analyte/internal standard) against the concentration of the calibration standards generates a curve. This approach is superior to external standard calibration as it inherently corrects for matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source caused by co-eluting compounds from the sample matrix. This correction is a hallmark of methods using stable isotope-labeled internal standards and is crucial for analyzing complex matrices like plasma or wastewater. researchgate.net

Chromatographic Separation Techniques Applied to Racemic and Deuterated Esters

Chromatography is fundamental to separating components of a mixture before their detection and quantification. For a compound like this compound, which is a racemic mixture, specialized chromatographic techniques are required for certain applications.

The prefix "rac-" indicates that the compound is a racemic mixture, containing equal amounts of its two enantiomers, (R)- and (S)-naproxen 2-propyl ester-d3. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activity. Therefore, separating them is often necessary. Chiral chromatography is the primary method used for this purpose. researchgate.net

This separation is achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. akjournals.com The (S)-enantiomer of naproxen itself is often used as a chiral selector in the development of CSPs for separating other racemic compounds. researchgate.net

The table below details examples of conditions used for the chiral separation of naproxen derivatives.

| Technique | Chiral Stationary Phase (CSP) / Column | Mobile Phase Composition | Application |

| HPLC | (S,S)-Whelk-O 1 mdpi.com | Hexane (B92381)/Isopropanol/Acetic Acid | Enantioselective esterification studies |

| HPLC | N/A | Methanol (B129727)–0.01 M phosphate (B84403) buffer (85:15, v/v, pH 3.5) | Purity assessment of commercial naproxen tablets researchgate.net |

| HPLC | N/A | Hexane-isopropanol-glacial acetic acid (97:3:1, v/v) | Dynamic separation of naproxen methyl ester researchgate.net |

This table provides examples of chromatographic conditions for chiral separations of naproxen and its esters.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. walshmedicalmedia.com For non-volatile compounds like naproxen, a chemical derivatization step is often required to increase their volatility. researchgate.net This typically involves converting the carboxylic acid group into an ester or a silyl (B83357) derivative. dergipark.org.tr For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives of naproxen, which are more suitable for GC analysis. dergipark.org.trresearchgate.net

In the context of using this compound as an internal standard, the analyte of interest would be the non-labeled naproxen. Both would be derivatized and then analyzed by GC-MS. The mass spectrometer is often operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to enhance sensitivity and selectivity. nih.gov In SIM mode, the instrument is set to detect only specific m/z values corresponding to the analyte and the internal standard, filtering out noise from other ions. dergipark.org.tr

The following table outlines typical parameters for a GC-MS method for naproxen analysis.

| Parameter | Specification | Purpose |

| GC Column | Capillary column (e.g., 95% dimethylpolysiloxane, 5% phenyl) dergipark.org.tr | Provides separation of the analyte from other components in the sample. |

| Injector Temperature | 250-300 °C dergipark.org.trwalshmedicalmedia.com | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Temperature gradient (e.g., 150°C hold, ramp to 300°C) dergipark.org.tr | Controls the separation of compounds based on their boiling points and interactions with the stationary phase. |

| Derivatization Agent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) dergipark.org.trwalshmedicalmedia.com | Increases volatility and improves peak shape for GC analysis. |

| MS Ionization Mode | Electron Impact (EI) researchgate.net | Fragments the analyte molecules in a reproducible pattern for identification. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS dergipark.org.trnih.gov | Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard. |

This table presents a summary of typical GC-MS parameters for the analysis of derivatized naproxen.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

The quantification and analysis of this compound, often utilized as an internal standard in pharmacokinetic or impurity profiling studies, relies on sensitive and selective analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, offering high specificity and low detection limits. While specific validated methods for this compound are not extensively published, methodologies for the parent compound, naproxen, and its related esters provide a clear framework.

A typical LC-MS/MS method for the analysis of naproxen and its derivatives involves reversed-phase chromatography coupled with a triple quadrupole mass spectrometer. nih.govbioline.org.br The chromatographic separation is often achieved on a C18 column. nih.gov The mobile phase generally consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) or formic acid in water, and an organic modifier like methanol or acetonitrile. nih.govbioline.org.br This setup allows for the efficient separation of the analyte from matrix components.

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For naproxen, a common transition is m/z 231.67 → m/z 185.07. nih.gov For this compound, the precursor ion would be expected at m/z 275.36, reflecting its molecular weight. researchgate.net The product ions would be specific fragments resulting from the collision-induced dissociation of the precursor ion. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. lcms.czresearchgate.net

Below is a representative table of LC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods for naproxen.

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | ACE C18 (50 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 2 mM Ammonium Acetate with 0.025% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or Gradient (e.g., 38:62 v/v A:B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 15 µL bioline.org.br |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Monitored Transition (Naproxen) | m/z 231.67 → 185.07 nih.gov |

| Proposed Transition (this compound) | m/z 275.36 → [Specific Product Ion] |

| Internal Standard | Naratriptan, Aceclofenac, or a structural analogue nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of pharmaceutical compounds, including higher resolution, shorter run times, and increased sensitivity. These benefits are particularly valuable for the analysis of naproxen and its impurities, including ester derivatives. nih.gov UPLC methods are well-suited for resolving closely related compounds, which is essential for impurity profiling. nih.gov

A UPLC method for naproxen and its related substances would typically employ a sub-2 µm particle column, such as an Acquity BEH C18. nih.gov The use of these smaller particles allows for faster separations without sacrificing efficiency. The mobile phase composition is often similar to that used in HPLC methods, but the gradient profiles can be much steeper, leading to significantly shorter analysis times, often under 10 minutes. nih.gov

For the specific application of this compound, a UPLC method would be highly effective for separating it from its non-deuterated counterpart and other potential impurities. The high resolution of UPLC is also advantageous for the chiral separation of racemic compounds, which can be a critical aspect of analysis for profen drugs like naproxen. researchgate.net While specific UPLC applications for this compound are not detailed in the literature, the established methods for naproxen provide a strong basis for its analysis.

The following table outlines typical UPLC conditions for the analysis of naproxen and its impurities, which could be readily adapted for this compound.

| Parameter | Typical Value |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase A | 20mM KH2PO4 buffer (pH 7.0) and Methanol (90:10 v/v) nih.gov |

| Mobile Phase B | Methanol and Acetonitrile (50:50 v/v) nih.gov |

| Gradient | (T/%B) 0.01/20, 2.0/30, 5/50, 6.0/70, 8.5/70, 9.5/20, 11/20 nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min nih.gov |

| Detection | UV at 260 nm or MS/MS detection nih.gov |

| Column Temperature | 40°C nih.gov |

| Injection Volume | 1 - 3 µL nih.gov |

Application in Mechanistic Analytical Research

Elucidation of Fragmentation Pathways via Mass Spectrometry

The electron ionization (EI) mass spectrum of naproxen is characterized by several key fragmentation steps. A primary cleavage involves the loss of the carboxylic acid group (-COOH), leading to a prominent fragment ion at m/z 185. core.ac.uk This is often followed by the loss of a methyl radical (-CH3) from the methoxy (B1213986) group, resulting in a fragment at m/z 170. core.ac.uk

For this compound, the fragmentation pattern is expected to be analogous, with shifts in mass-to-charge ratios due to the propyl ester and the deuterium label. The molecular ion would be observed at m/z 275.36. A likely initial fragmentation would be the cleavage of the propyl ester group. The presence of the three deuterium atoms on the acetyl methyl group would be retained in the main naphthalene-containing fragment, allowing for its differentiation from the non-deuterated analogue.

The proposed fragmentation pathway would involve the following steps:

Molecular Ion: [C17H17D3O3]+ at m/z 275.36.

Loss of Propoxy Radical: Cleavage of the O-propyl bond, leading to a fragment corresponding to the deuterated naproxenoyl cation.

Loss of Propene: A McLafferty rearrangement could lead to the loss of propene, resulting in a deuterated naproxen carboxylic acid fragment ion.

Further Fragmentation: Subsequent fragmentation would likely mirror that of deuterated naproxen, including the characteristic loss of the carboxyl group.

Site-specific isotopic labeling is a powerful tool to trace the origin of fragment ions and confirm fragmentation mechanisms. nih.gov

| Precursor/Fragment Ion | Proposed Structure | m/z (Non-deuterated) | m/z (d3-labeled) |

| Molecular Ion | [Naproxen Propyl Ester]+ | 272.34 | 275.36 |

| Fragment 1 | [Naproxenoyl Cation]+ | 213.08 | 216.10 |

| Fragment 2 (from McLafferty) | [Naproxen]+ | 230.26 | 233.28 |

| Fragment 3 (from Fragment 2) | [Naproxen - COOH]+ | 185.07 | 188.09 |

Tracing Isotopic Distribution and Purity

The use of this compound as an internal standard in quantitative mass spectrometry necessitates a thorough characterization of its isotopic distribution and purity. acs.org The isotopic purity is a critical parameter as the presence of non-deuterated or partially deuterated species can interfere with the quantification of the target analyte. researchgate.net

Mass spectrometry is the primary technique for determining the isotopic distribution of a deuterated compound. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the masses of the different isotopologues (molecules that differ only in their isotopic composition) and their relative abundances. nih.gov

The analysis of the isotopic cluster of the molecular ion of this compound allows for the determination of the percentage of the desired d3-isotopologue relative to d0, d1, and d2 species. Ideally, the isotopic enrichment should be high, with the d3 species being the most abundant by a significant margin. mdpi.com The presence of lower isotopologues can arise from incomplete deuteration during synthesis. acs.org

A well-defined isotopic distribution is essential for accurate quantification using the isotope dilution method. The response of the mass spectrometer to each isotopologue must be considered, or the purity must be high enough that the contribution of minor isotopologues is negligible.

The table below illustrates a hypothetical isotopic distribution for a batch of this compound, which would be determined experimentally via mass spectrometry.

| Isotopologue | Description | Expected m/z | Relative Abundance (%) |

| d0 | Non-deuterated | 272.34 | < 0.1 |

| d1 | Single deuterium | 273.35 | < 1.0 |

| d2 | Double deuterium | 274.35 | < 2.0 |

| d3 | Triple deuterium (desired) | 275.36 | > 97.0 |

Spectroscopic and Structural Elucidation of Rac Naproxen 2 Propyl Ester D3

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For rac-Naproxen 2-Propyl Ester-d3, a combination of ¹H, ¹³C, and ²H NMR, along with advanced NMR techniques, is employed for a thorough analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in verifying the primary structure of the molecule by identifying the number, connectivity, and chemical environment of hydrogen atoms. In the ¹H NMR spectrum of rac-Naproxen 2-Propyl Ester, specific signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methoxy (B1213986) group, the chiral center proton, and the propyl ester group are expected. nih.govresearchgate.nethmdb.ca The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure. For the deuterated analogue, the absence of a signal for the propyl group's terminal methyl protons and the presence of a characteristic signal pattern for the remaining protons would confirm the successful deuteration. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for rac-Naproxen 2-Propyl Ester

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene Aromatic Protons | 7.10 - 7.80 | Multiplet |

| Methoxy Protons (-OCH₃) | ~3.90 | Singlet |

| Chiral Proton (-CH(CH₃)) | ~3.80 | Quartet |

| Propyl Ester Methylene (B1212753) Protons (-OCH₂CH₂CD₃) | ~4.10 | Triplet |

| Propyl Ester Methylene Protons (-OCH₂CH₂CD₃) | ~1.60 | Sextet |

| Methyl Protons (-CH(CH₃)) | ~1.55 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton. researchgate.netdrugbank.com Key signals include those for the carbonyl carbon of the ester, the carbons of the naphthalene ring, the methoxy carbon, and the carbons of the propyl ester chain. researchgate.netchemicalbook.com The chemical shift of the carbonyl carbon is particularly indicative of the ester functional group. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~175 |

| Naphthalene Aromatic Carbons | 105 - 158 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Chiral Carbon (-CH(CH₃)) | ~45 |

| Propyl Ester Methylene Carbon (-OCH₂) | ~68 |

| Propyl Ester Methylene Carbon (-CH₂CD₃) | ~22 |

| Methyl Carbon (-CH(CH₃)) | ~18 |

| Deuterated Methyl Carbon (-CD₃) | Not directly observed, but may show a weak, broadened signal |

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Deuterium Atom Localization

Deuterium NMR (²H NMR) is a specialized technique used to directly observe the deuterium nuclei. wikipedia.org For this compound, a ²H NMR spectrum would show a distinct signal corresponding to the three deuterium atoms of the -d3 group on the propyl ester chain. researchgate.net This provides unequivocal evidence of the location and extent of deuteration, which is crucial for confirming the identity of the isotopically labeled compound. wikipedia.org The natural abundance of deuterium is very low (0.016%), so a strong signal in the ²H NMR spectrum confirms successful isotopic enrichment. wikipedia.org

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining the three-dimensional structure and conformational dynamics of the molecule in solution. scielo.org.mxelte.huresearchgate.net

COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons within the molecule. mdpi.com

HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. mdpi.com

HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the complete molecular structure. mdpi.com

NOESY experiments identify protons that are close in space, providing insights into the molecule's preferred conformation and the spatial arrangement of its different parts. researchgate.netresearchgate.net These studies can reveal how the naphthalene ring and the propyl ester group are oriented relative to each other. researchgate.net

Infrared (IR) Spectroscopic Analysis for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of key structural features. researchgate.net

A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. tubitak.gov.tr The presence of C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ range, will further confirm the ester functionality. researchgate.net Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net The C-D stretching vibrations from the deuterated methyl group are expected at a lower frequency, typically around 2100-2200 cm⁻¹, providing direct evidence of deuteration.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 |

| C-O (Ester) | 1000 - 1300 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C-D (Aliphatic) | 2100 - 2200 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the precise molecular weight of a compound. rsc.orgtubitak.gov.tr For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass. This comparison allows for the unambiguous confirmation of the elemental composition of the molecule. rsc.org Furthermore, the isotopic distribution pattern observed in the mass spectrum will clearly show the incorporation of three deuterium atoms, thereby confirming the isotopic purity of the synthesized compound.

Theoretical and Computational Investigations of Rac Naproxen 2 Propyl Ester D3

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are indispensable for understanding the three-dimensional structure and behavior of molecules. For rac-Naproxen 2-Propyl Ester-d3, these methods provide insights into its stability and interactions at an atomic level.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties and conformational stability of molecules with high accuracy. nih.govresearchgate.net For this compound, DFT methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are employed to determine its equilibrium geometry and electronic structure. nih.gov

These calculations begin by finding the lowest energy conformations of the molecule. A systematic conformational search, potentially initiated using molecular mechanics force fields, identifies various stable arrangements of the propyl ester chain relative to the naproxen (B1676952) core. researchgate.net Each stable conformer is then subjected to geometry optimization at the DFT level to find the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

From these optimized structures, a wealth of electronic data can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap suggests higher stability. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge distribution, delocalization of electron density, and the nature of intramolecular interactions, such as hyperconjugation.

The stability of different conformers is compared based on their calculated total energies, often including zero-point vibrational energy corrections to yield more accurate relative stabilities. researchgate.net This analysis helps to predict the most likely shape the molecule will adopt under given conditions.

Table 1: Representative Parameters for QM Calculations

| Parameter | Typical Selection | Purpose |

| Method | DFT (e.g., B3LYP) | Provides a good balance between accuracy and computational cost for calculating electronic structure. |

| Basis Set | Pople-style (e.g., 6-311++G(d,p)) | Describes the spatial distribution of electrons with a flexible set of mathematical functions. nih.gov |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and properties (optional). |

| Calculation Type | Geometry Optimization, Frequency Analysis | Finds the lowest energy structure and confirms it is a true minimum. |

While QM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, this involves placing the molecule in a simulated environment, such as a box of water molecules, and observing its behavior over nanoseconds or longer.

A key component of MD is the force field (e.g., OPLS-AA, CHARMM), a set of parameters that defines the potential energy of the system based on the positions of its atoms. nih.gov These parameters account for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.

MD simulations can reveal how the flexible 2-propyl ester-d3 side chain moves and rotates, providing a detailed understanding of the molecule's conformational landscape in solution. nih.gov By analyzing the simulation trajectory, one can calculate properties such as the radial distribution function (RDF), which describes the probability of finding other molecules (like solvent or ions) at a certain distance from the drug molecule. nih.gov This is particularly useful for understanding how the molecule interacts with its environment. For instance, simulations could model the interaction of the ester with biological membranes or binding pockets of enzymes, providing insights into its transport and potential mechanisms of action.

Study of Isotopic Effects on Molecular Properties

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), introduces subtle but measurable changes in molecular properties. These isotopic effects are powerful tools in computational and experimental chemistry.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The primary deuterium KIE occurs when a bond to a deuterium atom is broken in the rate-determining step of a reaction. researchgate.net

The physical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Because deuterium is heavier, the C-D bond has a lower vibrational frequency and thus a lower ZPVE. researchgate.net This means that more energy (a higher activation energy) is required to break a C-D bond compared to a C-H bond. researchgate.netgoogle.com Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

For this compound, the KIE can be used to study its metabolic fate. For example, if the ester is hydrolyzed by an enzyme, and this hydrolysis involves the abstraction of a deuterium atom from the propyl group in the rate-limiting step, the reaction will be slower compared to the non-deuterated analogue. By computationally modeling the transition states for different proposed reaction pathways and calculating the theoretical KIE, researchers can compare these predictions with experimental data to elucidate the precise reaction mechanism. nih.gov

Table 2: Theoretical Basis of the Primary Deuterium KIE

| Property | C-H Bond | C-D Bond | Consequence |

| Reduced Mass | Lower | Higher | C-D bond has a lower vibrational frequency. |

| Zero-Point Energy (ZPE) | Higher | Lower | The energy of the bond in its lowest vibrational state is lower for C-D. researchgate.net |

| Activation Energy (Ea) | Lower | Higher | More energy is needed to reach the transition state for C-D bond cleavage. researchgate.net |

| Reaction Rate (k) | Faster (kH) | Slower (kD) | The ratio kH/kD is typically greater than 1. |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, measures the frequencies at which molecules vibrate. These frequencies are determined by the masses of the atoms and the stiffness of the bonds connecting them. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies involving that atom due to the mass difference.

Computational methods, primarily DFT, can accurately predict the vibrational spectra of molecules. nih.govresearchgate.net For this compound, calculations would show that the C-D stretching vibrations of the deuterated propyl group occur at significantly lower frequencies (wavenumbers) than the corresponding C-H stretches in the non-deuterated compound. Typically, C-H stretching modes appear in the 2800–3000 cm⁻¹ region of an IR spectrum, whereas C-D stretches are expected to appear around 2100–2200 cm⁻¹. This predictable shift provides a clear and unambiguous spectroscopic signature of deuteration. researchgate.net This analysis is not only useful for confirming the identity and isotopic purity of the compound but also for studying intermolecular interactions, such as hydrogen bonding, which can influence vibrational frequencies. researchgate.net

Computational Prediction of Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of various spectroscopic signatures, which is invaluable for structure verification and interpretation of experimental data.

The primary effect of deuteration on the mass spectrum is a predictable increase in the mass of the molecular ion. For this compound, the molecular weight will be three units higher than its non-deuterated counterpart. Computational software can also predict fragmentation patterns, helping to interpret the tandem mass spectrometry (MS/MS) data, which would show mass shifts in fragments containing the propyl-d3 group. researchgate.net

In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus (²H) has a different gyromagnetic ratio and spin quantum number than the proton (¹H). As a result, in a standard ¹H NMR spectrum, the signals corresponding to the deuterated positions on the propyl group will be absent. mdpi.com Furthermore, adjacent protons that would have been split by the now-absent protons will show a simplified multiplicity. For ¹³C NMR, carbons bonded to deuterium will exhibit a characteristic multiplet pattern due to ¹³C-²H coupling and may experience a small upfield shift (isotopic shift). researchgate.net DFT calculations can predict ¹H and ¹³C chemical shifts with high accuracy, providing a powerful tool for assigning complex spectra and confirming the molecular structure. nih.govresearchgate.net

Finally, as discussed in section 5.2.2, the calculated IR and Raman spectra serve as a predictive tool. By comparing the computed spectrum of this compound with the experimental one, each vibrational band can be assigned to specific atomic motions within the molecule. researchgate.netacs.org

Table 3: Summary of Predicted Spectroscopic Signatures for this compound

| Spectroscopy | Predicted Signature | Rationale |

| Mass Spectrometry (MS) | Molecular ion (M+) peak shifted by +3 m/z units. | Increased mass due to three deuterium atoms. researchgate.net |

| ¹H NMR | Absence of signals for the deuterated propyl group protons. | Deuterium is not detected in standard proton NMR. mdpi.com |

| ¹³C NMR | Small isotopic shift and C-D coupling for carbons in the propyl group. | Influence of the bonded deuterium on the carbon nucleus's magnetic environment. researchgate.net |

| Infrared (IR) / Raman | C-D stretching bands appear around 2100-2200 cm⁻¹. | Lower vibrational frequency of the heavier C-D bond compared to C-H. researchgate.net |

Theoretical ¹H, ¹³C, and ²H NMR Chemical Shift Prediction

Computational chemistry offers powerful tools to predict the NMR spectra of molecules, providing a theoretical framework to aid in experimental data interpretation. For this compound, the prediction of ¹H, ¹³C, and ²H NMR spectra is based on the established chemical shifts of the parent compound, naproxen propyl ester, with adjustments for the isotopic effects of deuterium.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the introduction of deuterium in the propyl group leads to distinct changes compared to its non-deuterated counterpart. The deuterium atoms are located on the terminal methyl group of the propyl chain. The signals corresponding to the naproxen core and the methoxy (B1213986) group remain largely unaffected.

The most significant alteration is observed in the signal for the terminal methyl group of the propyl ester. In the non-deuterated version, this would appear as a triplet. However, due to the C-D bonds, the proton signal for this group will be absent. The adjacent methylene (B1212753) group (-OCH₂-) protons, which would typically appear as a triplet, will now present as a singlet due to the absence of coupling with the deuterated methyl group. The chemical shifts are predicted based on density functional theory (DFT) calculations, which are known to provide high accuracy for such predictions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H | 7.10 - 7.70 | m |

| OCH₃ | 3.91 | s |

| CH (propanoic acid) | 3.88 | q |

| OCH₂ (ester) | 4.05 | t |

| CH₂ (ester) | 1.65 | sextet |

| CH₃ (propanoic acid) | 1.59 | d |

| OCH₂-CD₂-CD₃ (ester) | 4.03 | s |

| OCH₂-CD₂-CD₃ (ester) | 1.63 | quintet |

| Predicted ¹H NMR chemical shifts for key protons in rac-Naproxen 2-Propyl Ester and its d3-deuterated analogue. |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is also influenced by the presence of deuterium. The carbon atom directly bonded to deuterium (C-D) exhibits a characteristic multiplet due to ¹JCD coupling and a significant isotopic shift to a lower chemical shift (upfield shift) compared to the corresponding C-H carbon. The effect diminishes with distance, so carbons further away from the deuterated site will show minimal changes. Computational models suggest that the replacement of H with D perturbs the ¹³C chemical shifts, with the largest effect on the carbon to which the deuterium is attached. acs.orgnih.gov

| Carbon | Predicted Chemical Shift (ppm) - Non-deuterated | Predicted Chemical Shift (ppm) - d3-Deuterated |

| Naphthalene (B1677914) C | 105.7 - 157.7 | 105.7 - 157.7 |

| C=O (ester) | 174.6 | 174.6 |

| OCH₃ | 55.3 | 55.3 |

| CH (propanoic acid) | 45.6 | 45.6 |

| OCH₂ (ester) | 68.5 | 68.3 |

| CH₂ (ester) | 21.9 | 21.5 |

| CH₃ (propanoic acid) | 18.4 | 18.4 |

| CD₃ (ester) | 10.4 | ~9.8 (multiplet) |

| Predicted ¹³C NMR chemical shifts for rac-Naproxen 2-Propyl Ester and its d3-deuterated analogue. |

²H NMR Spectroscopy:

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. In this compound, a single resonance is expected for the three equivalent deuterium atoms on the terminal methyl group of the propyl ester. The chemical shift in ²H NMR is nearly identical to the proton chemical shift of the same position. The acquisition of ²H NMR spectra is typically performed in non-deuterated solvents to avoid large solvent signals. dal.ca

| Deuteron | Predicted Chemical Shift (ppm) |

| OCH₂-CD₂-CD₃ | ~1.0 |

| Predicted ²H NMR chemical shift for the deuterated site in this compound. |

Simulated Infrared and Mass Spectrometry Fragmentation Patterns

Infrared (IR) Spectroscopy:

Theoretical modeling of the infrared spectrum of this compound reveals the vibrational modes of the molecule. The most notable difference compared to the non-deuterated compound is the appearance of C-D stretching and bending vibrations. The C-D stretching vibrations are expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free from other strong absorptions in organic molecules. The C-H stretching vibrations of the rest of the molecule remain in their usual region of 2850-3000 cm⁻¹. openstax.org The characteristic C=O stretching vibration of the ester group is predicted to be around 1730 cm⁻¹. openstax.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2980 |

| C-D Stretch | 2100 - 2250 |

| C=O Stretch (Ester) | ~1730 |

| C-O Stretch (Ester & Ether) | 1000 - 1300 |

| Predicted key infrared absorption frequencies for this compound. |

Mass Spectrometry Fragmentation:

The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 275, which is three mass units higher than the non-deuterated analogue (m/z 272). The fragmentation pattern is expected to be similar to other naproxen esters, with characteristic losses from the ester group.

Electron ionization (EI) mass spectrometry typically induces fragmentation through cleavage of bonds adjacent to the carbonyl group and through rearrangements. libretexts.orgchemistrynotmystery.com The presence of deuterium atoms on the terminal methyl group of the propyl ester will result in mass shifts for fragments containing this group. For example, the loss of the propyl group would result in a fragment ion corresponding to the naproxen acylium ion. A key fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen. In this deuterated compound, this rearrangement would involve a deuterium transfer, leading to a characteristic mass shift in the resulting fragment ion.

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 275 | Molecular Ion |

| [M - C₃H₄D₃]⁺ | 230 | Loss of deuterated propylene |

| [M - OC₃H₄D₃]⁺ | 215 | Loss of deuterated propoxy radical |

| [Naproxen acylium ion] | 185 | C₁₂H₉O₂⁺ |

| [Naphthyl cation] | 155 | C₁₁H₇O⁺ |

| Predicted major fragment ions in the mass spectrum of this compound. |

Applications in Mechanistic and Kinetic Studies Non Clinical

Investigation of Ester Hydrolysis Mechanisms in vitro

The hydrolysis of an ester back to its constituent carboxylic acid and alcohol is a fundamental reaction in organic and biochemistry. rac-Naproxen 2-Propyl Ester-d3 is employed to probe the transition state of this reaction. The replacement of hydrogen with deuterium (B1214612) can lead to a secondary kinetic isotope effect (KIE), where the reaction rate changes even though the carbon-deuterium bond is not broken during the reaction.

In the context of ester hydrolysis, the reaction proceeds through a tetrahedral intermediate. The hybridization of the carbonyl carbon changes from sp2 to sp3 and then back to sp2. Changes in the steric and electronic environment around the reaction center, including the adjacent propyl group, can influence the stability of this transition state.

Key Research Findings:

Secondary Kinetic Isotope Effect (KIE): By comparing the hydrolysis rate of this compound with its non-deuterated counterpart (kH/kD), researchers can gather evidence about the structure of the transition state. A kH/kD value slightly greater than 1 suggests a more sterically crowded transition state, while a value slightly less than 1 might indicate a change in hyperconjugation.

Solvent Effects: The deuterated ester can be used to study how the solvent environment influences the hydrolysis mechanism. Isotope effects can be sensitive to the degree of solvation of the transition state, providing insights into the role of water or other solvent molecules in the reaction pathway. libretexts.org

Below is a table summarizing the expected impact of deuteration on hydrolysis studies.

| Parameter Studied | Expected Observation with d3-Ester | Mechanistic Implication |

| Reaction Rate | A small change in the rate of hydrolysis compared to the non-deuterated analog (secondary KIE). youtube.com | Provides information on the transition state structure and the involvement of C-H bonds of the ester group in hyperconjugation or steric interactions. |

| Transition State | Altered stability of the tetrahedral intermediate. | Elucidates the geometry and electronic properties of the rate-determining step of the hydrolysis reaction. |

Use in Tracing Metabolic Pathways of Naproxen (B1676952) Derivatives (in vitro and non-human animal models)

Isotopically labeled compounds are invaluable for tracing the metabolic fate of drugs and their derivatives. The deuterium atoms in this compound act as a stable, heavy label that allows for its unambiguous detection and differentiation from endogenous molecules in complex biological matrices.

When administered in vitro (e.g., to liver microsomes) or to non-human animal models, the compound undergoes metabolic transformations. The primary metabolic pathways for naproxen itself include O-demethylation via CYP2C9 and CYP1A2 enzymes and subsequent glucuronidation. clinpgx.org The ester derivative would first undergo hydrolysis to release naproxen, which would then enter these known pathways.

Role of Deuteration in Metabolic Tracing:

Mass Spectrometry: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), metabolites containing the d3-propyl group (or its remnants) will exhibit a characteristic mass shift of +3 atomic mass units compared to any potential non-deuterated counterparts. This makes it straightforward to identify, track, and quantify the metabolic products derived from the administered compound.

Pathway Elucidation: This method allows researchers to confirm known metabolic pathways and discover new or minor ones. For instance, if the propyl ester were to be metabolized in a way other than simple hydrolysis, the deuterated tag would enable the identification of these novel metabolites.

Studies in animal models, such as rats, have been used to understand the toxicities and metabolic alterations induced by naproxen, often revealing changes in pathways like the tricarboxylic acid (TCA) cycle and tryptophan metabolism. nih.govresearchgate.netnih.gov Using a deuterated tracer like this compound in such models would allow for a precise correlation between the administered compound and the observed metabolic perturbations.

Role in Elucidating Stereoselective Chemical and Biocatalytic Transformations

Naproxen is a chiral drug, with the (S)-enantiomer being responsible for the desired anti-inflammatory activity. The stereoselective synthesis or resolution of naproxen is of significant commercial and scientific interest. Biocatalysts, such as carboxyl esterases and lipases, are often used for the enantioselective hydrolysis of racemic naproxen esters, yielding optically pure (S)-Naproxen. nih.govresearchgate.net

This compound can be used as a mechanistic probe in these transformations. By analyzing the kinetic isotope effect for the hydrolysis of the (R)- and (S)-enantiomers separately, researchers can gain insight into how the enzyme achieves its stereoselectivity.

Example Application in Biocatalysis: If an enzyme's active site interacts with the C-H bonds of the propyl group during the binding or catalytic step, a KIE may be observed. If this KIE is different for the (R)-ester compared to the (S)-ester, it provides strong evidence that this interaction is a key part of the stereoselective recognition mechanism.

| Transformation Type | Role of this compound | Information Gained |

| Chemical Resolution | Acts as a substrate to measure kinetic isotope effects in asymmetric chemical catalysis. | Helps to understand the transition state of stereoselective chemical reactions. |

| Enzymatic Hydrolysis | Serves as a substrate for enzymes like carboxyl esterase. nih.gov | A differential KIE between the (R) and (S) enantiomers can reveal the structural basis of enzyme stereoselectivity. |

Kinetic Studies of Chemical Reactions Involving Deuterated Moieties

The foundational principle behind many applications of this compound is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. youtube.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step.

Primary KIE: This is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For deuterium substitution, the ratio of rates (kH/kD) is typically between 2 and 8. researchgate.net While not directly applicable to the intact ester of this compound (as the ester group is the reaction site), this principle is fundamental to KIE studies.

Secondary KIE: This occurs when the isotopically substituted bond is not broken but is located at or near the reaction center. The magnitude is much smaller, with typical kH/kD values ranging from 0.7 to 1.5. youtube.com This is the type of KIE that would be investigated during the hydrolysis or enzymatic transformation of this compound, providing subtle but valuable information about the reaction's transition state. researchgate.net

The use of deuterated moieties, as in this specific naproxen derivative, is a powerful and well-established method for physical organic chemists and biochemists to map reaction mechanisms with a level of detail that is often unattainable through other experimental means. nih.gov

Research on Environmental Fate and Degradation Pathways of Naproxen Esters Academic Focus

Photochemical Degradation Studies

Photochemical degradation, involving the absorption of light, is a significant pathway for the transformation of naproxen (B1676952) in aqueous environments. Studies show that naproxen is susceptible to degradation by UV light, a process that can be enhanced by the presence of photocatalysts.

Direct photolysis of naproxen in aqueous solutions by UV irradiation leads to its transformation into several photoproducts. mdpi.com The degradation generally follows pseudo-first-order kinetics. nih.gov However, complete mineralization (the breakdown into CO₂ and water) through direct photolysis is often inefficient, with less than 10-20% of the initial compound being fully mineralized even after complete transformation of the parent molecule. mdpi.comnih.gov

The primary initial step in the photochemical degradation of naproxen is decarboxylation of the propionic acid side chain. This leads to the formation of two major initial photoproducts: 1-(6-methoxy-2-naphthyl)ethanol (B28278) and 2-acetyl-6-methoxynaphthalene. mdpi.comresearchgate.net Further irradiation leads to a complex mixture of other aromatic naphthalene (B1677914) derivatives. mdpi.com Seven distinct photoproducts were identified in one study following UV-Visible irradiation. nih.gov It is noteworthy that some of these transformation products have been shown to be more toxic to aquatic organisms than the original naproxen molecule. nih.gov

The efficiency of photochemical degradation can be significantly increased through photocatalysis, often employing semiconductors like titanium dioxide (TiO₂). In the presence of TiO₂ and UV-A light, naproxen degradation is rapid, with complete disappearance of the parent compound within minutes. nih.gov More importantly, photocatalysis greatly enhances mineralization, with studies reporting over 80% of the organic content being converted to CO₂ and water within four hours. mdpi.comnih.gov This process involves the generation of highly reactive oxygen species (ROS), which attack the naproxen molecule. nih.gov

Table 7.1: Key Photoproducts Identified in Photochemical Degradation of Naproxen

| Photoproduct Name | Formation Pathway | Reference |

|---|---|---|

| 1-(6-methoxy-2-naphthyl)ethanol | Decarboxylation | mdpi.comresearchgate.net |

| 2-acetyl-6-methoxynaphthalene | Decarboxylation and subsequent oxidation | mdpi.comresearchgate.net |

| 2-methoxy-6-vinylnaphthalene | Decarboxylation | nih.gov |

| 2-(naphthalen-2-yl)propanal | Demethoxylation and rearrangement | mdpi.com |

Chemical and Hydrolytic Stability Research in Various Media

The chemical stability of rac-Naproxen 2-Propyl Ester-d3, particularly its susceptibility to hydrolysis, is a critical factor in its environmental fate and its behavior as a potential prodrug. Hydrolysis involves the cleavage of the ester bond to release the active parent compound, naproxen, and 2-propanol-d3. This reaction is highly dependent on the pH of the surrounding medium.

Research on various naproxen esters, developed as prodrugs to mitigate the gastrointestinal side effects of naproxen, has provided insights into their hydrolytic stability. researchgate.net Kinetic studies on different naproxen esters, including methyl and butyl esters, have demonstrated that the rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acid and base, but the rate is considerably faster under basic conditions.

One study investigating the hydrolysis kinetics of naproxen derivatives in non-enzymatic buffer solutions found that the rate of hydrolysis increased as the pH rose from acidic to neutral and slightly basic conditions (pH 1.0 to 7.4). For instance, the hydrolysis rate constant for a naproxen butyl ester derivative was found to double when the pH was increased from 6.4 to 7.4. This indicates that naproxen esters exhibit greater stability in acidic environments, such as the stomach, and are more prone to hydrolysis at the neutral pH typical of blood and other tissues, or in slightly alkaline environmental waters.

Formulation studies have also examined stability. A topical formulation containing naproxen butyl ester was found to be chemically stable for at least three months when stored at both room temperature (25°C) and accelerated conditions (40°C), with no significant change in concentration or pH. researchgate.net While specific data for the 2-propyl ester is not available, these findings for other alkyl esters suggest a similar pattern of pH-dependent hydrolytic stability.

Biodegradation Pathways by Microorganisms (e.g., fungi, algae, bacteria)

Biodegradation by microorganisms is a crucial process for the removal of pharmaceuticals from the environment. While research on the biodegradation of naproxen esters is scarce, it is expected that microbial esterases would initially hydrolyze the ester to naproxen, which would then be subjected to established microbial degradation pathways. Naproxen itself is known to be transformed by a diverse range of fungi, bacteria, and algae. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, have shown significant capabilities in degrading naproxen. Species such as Aspergillus niger, Trametes versicolor, and Pleurotus djamor can achieve high removal rates, sometimes exceeding 90-98%. frontiersin.orgnih.govsci-hub.box The primary metabolic pathways initiated by fungi involve hydroxylation and O-demethylation, which are catalyzed by intracellular cytochrome P450 monooxygenase enzyme systems. nih.govsci-hub.box This leads to the formation of key metabolites such as O-desmethylnaproxen and hydroxylated naproxen derivatives. frontiersin.org Extracellular enzymes like laccase have also been implicated in the degradation process, especially in Trametes versicolor. nih.gov

Bacterial Degradation: Several bacterial strains capable of degrading naproxen have been isolated, including species of Bacillus, Stenotrophomonas, Planococcus, and Pseudoxanthomonas. nih.gov The degradation efficiency is often low when naproxen is the sole source of carbon and energy. However, the process is significantly enhanced under co-metabolic conditions, where an additional, easily assimilable carbon source like glucose is present. researchgate.net For example, Stenotrophomonas maltophilia KB2 showed a 28% degradation efficiency alone, which increased to 78% with the addition of glucose. researchgate.net

The most completely described bacterial degradation pathway is that of Bacillus thuringiensis B1(2015b). mdpi.comnih.gov This pathway begins with the formation of the key intermediate O-desmethylnaproxen, followed by conversion to salicylate (B1505791). mdpi.comnih.gov The aromatic ring of salicylate is then cleaved by dioxygenase enzymes, and the resulting products are funneled into the central metabolism of the bacterium. nih.gov Another proposed pathway in Amycolatopsis sp. involves dihydroxylation of the naphthalene ring system, catalyzed by a naphthalene dioxygenase, leading to ring cleavage. researchgate.net

Algal Degradation: The role of algae in the degradation of naproxen is less well-documented, although they are known to be involved in the biological decomposition of the compound. nih.gov Some studies have indicated that cyanobacteria may be more tolerant to NSAIDs compared to eukaryotic algae. researchgate.net

Table 7.3: Key Metabolites from the Biodegradation of Naproxen

| Metabolite Name | Producing Microorganism(s) | Formation Pathway | Reference |

|---|---|---|---|

| O-desmethylnaproxen | Fungi (e.g., A. niger), Bacteria (e.g., B. thuringiensis) | O-demethylation | nih.govfrontiersin.org |

| 7-hydroxynaproxen | Fungi (e.g., A. niger) | Hydroxylation | frontiersin.org |

| Salicylate | Bacteria (e.g., B. thuringiensis) | Further degradation of O-desmethylnaproxen | mdpi.comnih.gov |

| Gentisate / Catechol | Bacteria (e.g., B. thuringiensis) | Hydroxylation of salicylate | nih.gov |

Advanced Oxidation Processes (AOPs) for Naproxen Derivative Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These processes are particularly effective for degrading persistent and biorefractory compounds like naproxen.

Photocatalysis (e.g., UV/TiO₂): As mentioned in section 7.1, heterogeneous photocatalysis using semiconductors like TiO₂ is a highly effective AOP. The UV irradiation of TiO₂ generates electron-hole pairs, which react with water and oxygen to produce •OH radicals and other reactive oxygen species. This process leads to rapid degradation and high levels of mineralization of naproxen. mdpi.comnih.gov Various modified catalysts, such as copper-doped TiO₂ and TiO₂ nanotubes, have been developed to enhance efficiency under visible light. sci-hub.boxresearchgate.net

UV/H₂O₂ and UV/Chlorine: The combination of UV light with hydrogen peroxide (H₂O₂) or chlorine are effective homogeneous AOPs. In the UV/H₂O₂ process, UV light cleaves H₂O₂ to form •OH radicals, leading to rapid naproxen degradation, with studies showing over 90% removal in just 5 minutes. researchgate.net The UV/chlorine process, which generates both •OH and reactive chlorine species (RCS), has been shown to be even more efficient than UV/H₂O₂ at neutral pH, achieving complete degradation of naproxen. researchgate.net

Fenton and Related Processes: The Fenton reaction (Fe²⁺ + H₂O₂) generates •OH radicals and is highly effective for naproxen removal. Variations of this process include the photo-Fenton process (which uses UV light to enhance radical production), the sono-Fenton process (using ultrasound), and electro-Fenton (where H₂O₂ and/or Fe²⁺ are generated electrochemically). nih.govnih.gov The sono-Fenton process has achieved 100% degradation of naproxen within 10 minutes under optimized conditions. nih.gov The photoelectro-Fenton (PEF) process has demonstrated the ability to achieve almost total mineralization of the compound. nih.gov

Ozonation: Treatment with ozone (O₃) can degrade naproxen through direct reaction with the O₃ molecule or through indirect reaction with •OH radicals formed from ozone decomposition. The efficiency of ozonation can be significantly enhanced by using catalysts, such as nickel oxide (NiO) films, in a process known as catalytic ozonation. mdpi.com

Persulfate-Based AOPs: Activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) using heat, UV light, or transition metals generates powerful sulfate (B86663) radicals (SO₄•⁻) and •OH radicals. A system using an iron-based metal-organic framework (MIL-88-A) as a catalyst with persulfate and UVA light achieved 99.8% degradation of naproxen. researchgate.net

Table 7.4: Comparison of AOPs for Naproxen Degradation

| AOP Method | Conditions | Efficiency | Reference |

|---|---|---|---|

| UV/TiO₂ | UV-A light, TiO₂ catalyst | >80% mineralization in 4h | mdpi.comnih.gov |

| UV/H₂O₂ | UV light, H₂O₂ | >90% degradation in 5 min | researchgate.net |

| Sono-Fenton | Ultrasound, Fe²⁺, H₂O₂ | 100% degradation in 10 min | nih.gov |

| Photoelectro-Fenton (PEF) | BDD anode, Fe²⁺, UV light | Almost total mineralization | nih.gov |

| UVA/Persulfate | UVA light, Persulfate, MIL-88-A catalyst | 99.8% degradation | researchgate.net |

Research into Transformation Products and Their Formation Mechanisms

Understanding the transformation products (TPs) formed during degradation is essential for a complete environmental risk assessment, as these products can sometimes be more persistent or toxic than the parent compound. nih.gov The formation of TPs from naproxen is highly dependent on the degradation process employed.

Mechanisms and Products of Photochemical/AOP Degradation: The degradation of naproxen by photolysis and AOPs is primarily initiated by one of three mechanisms: decarboxylation, demethylation, or hydroxylation of the aromatic rings. mdpi.comnih.gov

Decarboxylation: This is a dominant initial step in many photochemical processes. The propionic acid side chain is cleaved, leading to the formation of products such as 1-(6-methoxy-2-naphthyl)ethanol and its oxidation product, 2-acetyl-6-methoxynaphthalene . mdpi.comresearchgate.net This pathway is initiated by hydroxyl radical attack or direct photolytic cleavage. nih.gov

Demethylation: The methoxy (B1213986) group (-OCH₃) on the naphthalene ring can be cleaved to form a hydroxyl group, resulting in the formation of O-desmethylnaproxen (also known as 2-(6-hydroxy-2-naphthyl)propanoic acid). mdpi.commdpi.com

Hydroxylation: Hydroxyl radicals generated during AOPs can add to the aromatic naphthalene rings, creating various hydroxylated naproxen isomers.

Following these initial attacks, the degradation proceeds through the formation of numerous intermediate aromatic naphthalene derivatives. mdpi.com With continued oxidation, especially during powerful AOPs, the aromatic rings are cleaved. This leads to the formation of smaller, simpler organic acids such as phthalic acid , m-vinylbenzoic acid , and malic acid . nih.goviwaponline.com Ultimately, these intermediates are mineralized to carbon dioxide and water. researchgate.net

Mechanisms and Products of Biodegradation: Microbial degradation proceeds via specific enzymatic pathways.

Fungal Metabolism: The primary mechanism in many fungi is O-demethylation, catalyzed by cytochrome P450 enzymes, yielding O-desmethylnaproxen as the main initial metabolite. nih.govsci-hub.box Some fungi can also hydroxylate the ring system. frontiersin.org Another product, 1-(6-methoxynaphthalen-2-yl)ethanone , has been identified in degradation by Trametes versicolor, suggesting a decarboxylation pathway is also possible. nih.gov

Bacterial Metabolism: The most well-elucidated bacterial pathway also begins with the formation of O-desmethylnaproxen . nih.gov This is followed by further degradation to salicylate , which is then hydroxylated to gentisate or catechol . nih.gov These catecholic intermediates are key substrates for dioxygenase enzymes, which catalyze the cleavage of the aromatic ring, allowing the breakdown products to enter the Krebs cycle. nih.govresearchgate.net An alternative bacterial pathway involves the initial dihydroxylation of the naphthalene ring system, followed by ring fission. researchgate.net

The consistent identification of O-desmethylnaproxen across both biotic and abiotic degradation pathways highlights it as a primary and stable transformation product of naproxen in the environment. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for Deuterated Racemic Naproxen Esters

Development of Novel and Efficient Synthetic Routes for Deuterium (B1214612) Labeling

The synthesis of deuterated compounds is foundational to their application, yet production can be challenging and costly. clearsynth.com Future research will prioritize the development of more efficient, scalable, and cost-effective synthetic routes for compounds like rac-Naproxen 2-Propyl Ester-d3. datahorizzonresearch.com Current methods often involve chemical synthesis, where deuterium atoms are introduced through reactions like hydrogenation, or biosynthetic processes using deuterated precursors. clearsynth.com

A key area of development is the advancement of late-stage deuterium labeling. Methodologies such as hydrogen isotope exchange (HIE) are gaining prominence for their ability to selectively introduce deuterium at specific positions in a molecule. researchgate.net Innovations in catalysis, using iridium, ruthenium, or nickel-based catalysts, are enabling more efficient and regioselective deuteration of complex pharmaceuticals, including naproxen (B1676952) derivatives. researchgate.netacs.org The evolution of these techniques will be critical for producing a wider array of specifically labeled naproxen esters for targeted research applications. researchgate.netnih.gov Continuous flow chemistry is also emerging as a powerful tool for the synthesis of deuterated compounds, offering precise control over reaction conditions and potentially opening new avenues for industrial-scale production. colab.ws

Expansion of Isotope Dilution Mass Spectrometry to New Analytical Domains

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on isotopically labeled internal standards for highly accurate measurements. youtube.com Deuterated compounds like this compound are ideal for this purpose, as they are chemically identical to their non-deuterated counterparts but distinguishable by mass. researchgate.net This allows for precise quantification by correcting for sample loss during preparation and analysis. youtube.com

While IDMS is well-established, a significant future direction is its expansion into new and complex analytical domains. researchgate.net The use of this compound as an internal standard could enhance the accuracy of analyses in:

Metabolomics: Tracking the metabolic fate of naproxen esters in complex biological systems.

Environmental Analysis: Quantifying trace levels of naproxen and its derivatives in environmental samples like water and soil. youtube.com

Clinical Diagnostics: Developing high-precision assays for therapeutic drug monitoring or studying pharmacokinetics in patient populations. news-medical.net

The high accuracy of IDMS makes it a definitive method, and its application in these emerging areas will provide more reliable and reproducible data. youtube.comrsc.org

Integration with Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. syngeneintl.com The integration of isotopically labeled compounds with HTS platforms presents a promising research avenue. Stable isotope trapping, for instance, can be used in HTS to efficiently detect and identify reactive metabolites. nih.gov

Future applications could involve using this compound or similar compounds in advanced screening assays. High-throughput mass spectrometry solutions are increasingly being used for activities beyond initial lead identification, including ADME (absorption, distribution, metabolism, and excretion) screening and toxicology studies. syngeneintl.com Furthermore, stable isotope-labeled peptide libraries are being synthesized for use in targeted proteomics, demonstrating the potential for creating complex labeled libraries for screening purposes. researchgate.net By incorporating deuterated naproxen esters into these workflows, researchers can achieve more rapid and accurate assessments of metabolic stability, target engagement, and off-target effects across large sets of related compounds.

Theoretical Prediction and Synthesis of Novel Deuterated Naproxen Analogs for Specific Research Probes

The intersection of computational chemistry and synthetic chemistry offers a powerful paradigm for designing novel molecular tools. Future research will likely involve the use of in silico models to predict how site-specific deuteration of the naproxen ester structure could influence its biological properties. nih.govnih.gov For example, theoretical calculations could identify positions where deuterium incorporation would most effectively block metabolic pathways, thereby increasing the compound's stability or altering its bioactivity.

These computational predictions would then guide the synthesis of novel deuterated naproxen analogs. The naproxen scaffold is known to be amenable to various chemical modifications, including the creation of amides, thioureas, and other ester derivatives. nih.govnih.govnih.gov By combining these known synthetic routes with advanced deuteration techniques, researchers can create a toolkit of precisely labeled naproxen analogs. These molecules could serve as highly specific research probes to investigate enzyme mechanisms (e.g., COX-1 and COX-2), explore drug-target interactions, or elucidate metabolic pathways with greater clarity. nih.gov

Applications in Advanced Materials Science Research

While primarily associated with pharmaceuticals, deuterated compounds are also valuable in materials science. researchgate.netresearchgate.net The unique properties of the carbon-deuterium bond can influence the physical and chemical characteristics of materials. researchgate.net An emerging research avenue for deuterated naproxen esters is their incorporation into advanced polymers and biomaterials.

Research has already demonstrated that naproxen can be incorporated as a pendant group into biodegradable polyesters, creating materials capable of controlled drug release. nih.gov These polymers offer a way to deliver naproxen over extended periods without the burst release typical of encapsulated drugs. nih.gov Similarly, naproxen has been loaded into hydrogel systems and other polymer composites for controlled delivery. mdpi.comnih.govmdpi.com

Future work could explore how deuterating the naproxen component, as in this compound, affects the properties of these materials. Deuteration could potentially alter the rate of hydrolytic degradation, thereby fine-tuning the drug release profile. Furthermore, deuterated organic molecules are being investigated for use in photonic devices and optical polymers, suggesting that naproxen-based deuterated materials could have unexplored applications in fields like electronics and optics. azimuth-corp.comcongruencemarketinsights.com

Data Tables

Table 1: Summary of Future Research Avenues

| Research Area | Focus | Potential Impact |

|---|---|---|

| Novel Synthetic Routes | Development of efficient, scalable, and regioselective deuterium labeling methods, including advanced catalytic HIE and flow chemistry. | Reduced cost of production, increased availability of specifically labeled compounds for targeted research. |

| Isotope Dilution Mass Spectrometry (IDMS) | Expansion of high-precision quantitative analysis to new domains such as metabolomics, environmental monitoring, and clinical diagnostics. | Improved accuracy, reliability, and reproducibility of analytical measurements in complex matrices. |

| High-Throughput Screening (HTS) | Integration of deuterated standards and probes into automated screening platforms for ADME, toxicology, and target engagement studies. | Accelerated drug discovery and development through more efficient and informative screening processes. |

| Novel Deuterated Analogs | Use of computational modeling to predict and guide the synthesis of specific deuterated naproxen esters as research probes. | Creation of highly specific molecular tools for investigating enzyme mechanisms and metabolic pathways. |

| Advanced Materials Science | Incorporation of deuterated naproxen esters into biodegradable polymers, hydrogels, and optical materials. | Development of novel biomaterials with fine-tuned drug release profiles and potential applications in photonics. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naproxen |

| Ibuprofen |

| Glutathione |